molecular formula C5H5NO3 B023646 5-Methylisoxazole-4-carboxylic acid CAS No. 42831-50-5

5-Methylisoxazole-4-carboxylic acid

Cat. No. B023646
CAS RN: 42831-50-5
M. Wt: 127.1 g/mol
InChI Key: VQBXUKGMJCPBMF-UHFFFAOYSA-N
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Patent
US06660858B2

Procedure details

Sulfonylation (X═SO2) For 45 μmol of aminobenzoxazole resin in each well of a 96-well microtiter plate, 1 mL RSO2Cl/THF-ACN /NMM/NMI (0.3M, 0.3 mmol RSO2Cl; 20% THF-ACN (by volume); 0.6M, 0.6 mmol NMM; 0.1M, 0.1 mmol NMI) was added to each well. The sulfonyl chlorides (RSO2Cl) used were as follows:
Quantity
45 μmol
Type
reactant
Reaction Step One
[Compound]
Name
RSO2Cl THF ACN NMM
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
RSO2Cl
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
THF ACN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1[O:3][C:4]2[CH:10]=CC=CC=2N=1.CN1C[CH2:16][O:15]CC1.C1C[O:21]CC1.[C:23](#[N:25])[CH3:24]>>[CH3:10][C:4]1[O:3][N:25]=[CH:23][C:24]=1[C:16]([OH:15])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
45 μmol
Type
reactant
Smiles
NC=1OC2=C(N1)C=CC=C2
Name
RSO2Cl THF ACN NMM
Quantity
1 mL
Type
reactant
Smiles
Name
RSO2Cl
Quantity
0.3 mmol
Type
reactant
Smiles
Name
Quantity
0.6 mmol
Type
reactant
Smiles
CN1CCOCC1
Name
THF ACN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.C(C)#N
Step Two
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=NO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.